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molecular formula C9H12O3 B8749872 2-(2-Oxopropyl)cyclohexane-1,3-dione CAS No. 90534-62-6

2-(2-Oxopropyl)cyclohexane-1,3-dione

Cat. No. B8749872
M. Wt: 168.19 g/mol
InChI Key: AXMUMWUDWVIQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08227622B2

Procedure details

In reaction vessel 1, potassium hydroxide (11.78 g, 10.0 g corrected for assay, 178 mmol)) was dissolved in water (72 mL) with stirring (highly exothermic) then the solution was cooled back to 20° C. 1,3-cyclohexanedione (20.0 g, 178 mmol) was added (exothermic addition) and the resulting dark red solution was stirred at 20° C. for 5 mins. Redistilled chloroacetone (18.9 g, 17.0 g corrected for assay, 184 mmol) was added in one portion, rinsing in with ethanol (18 mL) and the reaction mixture was stirred overnight at 20° C. The resulting solution of 2-(2-oxopropyl)cyclohexane-1,3-dione, volume 124 mL, was split into 4 equal portions. Glycine ethyl ester hydrochloride (6.85 g, 49.0 mmol), anhydrous sodium acetate (4.02 g, 49.0 mmol), water (26.5 mL) and ethanol (5.0 mL) were charged to reaction vessel 2 and stirring started. One portion of the solution of 2-(2-oxopropyl)cyclohexane-1,3-dione prepared above (31 mL) was then added to the contents of reaction vessel 2 with stirring and the resulting mixture was heated to 75° C., held at this temperature for 2 h, then cooled to 20° C. over 55 mins. After stirring overnight at 20° C., the solid was collected by filtration, washed with water (10 mL), tert-butyl methyl ether (2×10 mL) and then dried in vacuo 40° C. for 20 h to provide (2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)-acetic acid ethyl ester as a beige solid, 5.88 g (56.0% yield). MP 101.2 to 103.5° C. Assay by 1H-NMR 95.3% w/w. Purity by GC 99.25 area %.
Quantity
11.78 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Three
Quantity
6.85 g
Type
reactant
Reaction Step Four
Quantity
4.02 g
Type
reactant
Reaction Step Four
Name
Quantity
26.5 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
72 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[K+].C1(=O)CCCC(=O)C1.ClCC(=O)C.Cl.[CH2:17]([O:19][C:20](=[O:23])[CH2:21][NH2:22])[CH3:18].C([O-])(=O)C.[Na+].O=[C:30]([CH3:40])[CH2:31][CH:32]1[C:37](=[O:38])[CH2:36][CH2:35][CH2:34][C:33]1=O>O.C(O)C>[CH2:17]([O:19][C:20](=[O:23])[CH2:21][N:22]1[C:33]2[CH2:34][CH2:35][CH2:36][C:37](=[O:38])[C:32]=2[CH:31]=[C:30]1[CH3:40])[CH3:18] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
11.78 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Step Three
Name
Quantity
18.9 g
Type
reactant
Smiles
ClCC(C)=O
Step Four
Name
Quantity
6.85 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
4.02 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
26.5 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC1C(CCCC1=O)=O)C
Step Six
Name
Quantity
72 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring (highly exothermic) then the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(exothermic addition)
STIRRING
Type
STIRRING
Details
the resulting dark red solution was stirred at 20° C. for 5 mins
Duration
5 min
WASH
Type
WASH
Details
rinsing in with ethanol (18 mL)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight at 20° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting solution of 2-(2-oxopropyl)cyclohexane-1,3-dione, volume 124 mL, was split into 4 equal portions
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
was then added to the contents of reaction vessel 2
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C. over 55 mins
Duration
55 min
STIRRING
Type
STIRRING
Details
After stirring overnight at 20° C.
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water (10 mL), tert-butyl methyl ether (2×10 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo 40° C. for 20 h
Duration
20 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CN1C(=CC=2C(CCCC12)=O)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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